molecular formula C16H22O11 B12396211 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6

1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6

Cat. No.: B12396211
M. Wt: 396.29 g/mol
InChI Key: LPTITAGPBXDDGR-CJRUQKGDSA-N
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Description

This compound is a uniformly ¹³C isotope-labeled derivative of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, where all six carbons in the glucose backbone are replaced with ¹³C isotopes. The acetylation of hydroxyl groups (except at the anomeric position) enhances stability and solubility in organic solvents, making it a key intermediate in glycosylation reactions and metabolic tracer studies. Its ¹³C labeling enables precise tracking in nuclear magnetic resonance (NMR) spectroscopy and isotopic metabolic pathway analysis .

Properties

Molecular Formula

C16H22O11

Molecular Weight

396.29 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methyl acetate

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1/i6+1,12+1,13+1,14+1,15+1,16+1

InChI Key

LPTITAGPBXDDGR-CJRUQKGDSA-N

Isomeric SMILES

CC(=O)O[13CH2][13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-D-Glucose pentaacetate-13C6 typically involves the acetylation of glucose using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction proceeds through the formation of intermediate acetylated glucose derivatives, which are subsequently converted to the pentaacetate form. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds .

Industrial Production Methods: Industrial production of A-D-Glucose pentaacetate-13C6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization and recrystallization techniques to obtain the desired isotopically labeled compound .

Chemical Reactions Analysis

Types of Reactions: A-D-Glucose pentaacetate-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include gluconic acid derivatives, deacetylated glucose, and various substituted glucose derivatives .

Scientific Research Applications

Carbohydrate Chemistry

1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 serves as a key intermediate in the synthesis of various glycosides and oligosaccharides. Its acetylated form enhances solubility and stability during chemical reactions. This compound is utilized for:

  • Synthesis of Glycosides : It acts as a building block for synthesizing glycosides that are essential in biological systems and pharmaceuticals.
  • Studying Glycosylation Reactions : The compound is instrumental in understanding the mechanisms of glycosylation and the role of carbohydrates in biological processes.

Metabolic Studies

The isotopic labeling of this compound with carbon-13 allows researchers to trace metabolic pathways involving carbohydrates. Applications include:

  • Metabolic Flux Analysis : By using 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 in metabolic studies of organisms such as yeast and bacteria (e.g., Saccharomyces cerevisiae), researchers can analyze how glucose is metabolized under different conditions .
  • Tracing Pathways in Plant Metabolism : This compound helps in elucidating the pathways of carbohydrate metabolism in plants and their responses to environmental changes.

Analytical Techniques

The compound is widely used in various analytical methods due to its stability and ease of derivatization:

  • Mass Spectrometry : It is frequently analyzed using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), which allows for the detailed analysis of carbohydrates and glycoconjugates .
Analytical MethodDescription
MALDI-MSUsed for analyzing complex carbohydrate structures and their derivatives.
NMR SpectroscopyProvides insights into the structural characteristics and dynamics of carbohydrates.

Pharmaceutical Applications

Due to its structural properties and ability to modify biological interactions:

  • Drug Development : The compound's derivatives are explored for potential drug delivery systems that utilize carbohydrate-based targeting mechanisms.
  • Vaccine Development : Research indicates that carbohydrate antigens can be pivotal in vaccine formulations; thus, this compound may aid in developing glyco-conjugate vaccines.

Case Study 1: Metabolic Flux Analysis

In a study involving Saccharomyces cerevisiae, researchers utilized 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 to investigate glucose metabolism under anaerobic conditions. The results demonstrated significant alterations in metabolic pathways when compared to aerobic conditions. This work highlighted the utility of isotopically labeled compounds in understanding metabolic adaptations .

Case Study 2: Synthesis of Glycosides

A research project focused on synthesizing various glycosides from 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose derivatives. The study showcased the efficiency of acetylated sugars in facilitating glycosylation reactions with high yields and selectivity. This application underscores the importance of this compound in carbohydrate chemistry and its potential for pharmaceutical applications .

Mechanism of Action

The mechanism of action of A-D-Glucose pentaacetate-13C6 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Non-Isotope-Labeled Analog: 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose

  • Molecular Formula : C₁₆H₂₂O₁₁ (identical to the labeled form).
  • Key Differences: Lacks ¹³C isotopes, limiting its utility in NMR-based structural studies. Melting point: 130–132°C, higher than its α-anomer due to differences in crystal packing . Applications: Widely used as a glycosyl donor in organic synthesis (e.g., pillararene functionalization in ) .

Alpha-Anomer: 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose

  • Structural Difference: α-configuration at the anomeric carbon.
  • Key Differences: Melting point: 113.3°C, lower than the β-anomer due to less efficient crystal lattice interactions . Reactivity: α-anomers are typically less stable in glycosylation reactions due to steric hindrance .

L-Enantiomer: 1,2,3,4,6-Penta-O-acetyl-α-L-glucopyranose

  • Structural Difference : Mirror-image stereochemistry (L-configuration).
  • Key Differences :
    • Biological activity: Likely inactive in D-glucose-specific enzymatic processes due to stereochemical mismatch .
    • Physical properties: Similar molecular weight (390.34 g/mol) but distinct optical rotation values .

Benzoylated Analog: 1,2,3,4,6-Penta-O-benzoyl-β-D-¹³C₆-glucopyranoside

  • Structural Difference : Benzoyl groups replace acetyl groups.
  • Key Differences :
    • Increased hydrophobicity and molecular weight (C₃₄H₂₆O₁₁ vs. C₁₆H₂₂O₁₁).
    • Applications: Used in synthesizing ¹³C-labeled glycolipids for metabolic studies (e.g., β-cholesteryl glucoside in ) .

Galloyl Derivatives: Penta-O-galloyl-β-D-glucopyranose (PGG)

  • Structural Difference : Galloyl (3,4,5-trihydroxybenzoate) groups replace acetyl groups.
  • Key Differences: Molecular weight: 940.68 g/mol (vs. 390.34 g/mol for the acetylated form). Biological activity: Exhibits neuroprotective and antioxidant properties due to phenolic groups . Stability: Galloyl esters are prone to hydrolysis under alkaline conditions .

Acetylated Mannose Derivative: 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose

  • Structural Difference: Mannose sugar backbone (C-2 hydroxyl axial) instead of glucose (C-2 hydroxyl equatorial).
  • Key Differences :
    • Melting point: 64–75°C, significantly lower than the β-D-glucose analog .
    • Reactivity: Altered regioselectivity in glycosylation reactions due to stereochemical differences .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Isotopic Labeling
1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose-¹³C₆ C₁₆H₂₂O₁¹ 396.34 (¹³C-adjusted) 130–132 Metabolic tracing, NMR studies ¹³C₆
Non-labeled β-D-glucopyranose pentaacetate C₁₆H₂₂O₁¹ 390.34 130–132 Organic synthesis, glycosyl donor None
α-D-glucopyranose pentaacetate C₁₆H₂₂O₁¹ 390.34 113.3 Crystallography studies None
Penta-O-benzoyl-β-D-¹³C₆-glucopyranoside C₃₄H₂₆O₁¹ 634.57 N/A Isotopic glycolipid synthesis ¹³C₆
Penta-O-galloyl-β-D-glucopyranose (PGG) C₄₁H₃₂O₂₆ 940.68 >200 (decomposes) Neuroprotection, enzyme inhibition None
α-D-mannopyranose pentaacetate C₁₆H₂₂O₁¹ 390.34 64–75 Glycoconjugate vaccine development None

Biological Activity

1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 (CAS No. 213020-65-6) is a chemically modified form of beta-D-glucopyranose that has garnered interest due to its potential biological activities. This compound features five acetyl groups attached to the glucose molecule and is often used in various biochemical studies due to its isotopic labeling with carbon-13.

  • Molecular Formula : C16H22O11
  • Molecular Weight : 396.30 g/mol
  • CAS Registry Number : 213020-65-6
  • IUPAC Name : 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose

Antiviral Properties

Recent studies have indicated that derivatives of glucopyranose can exhibit antiviral activities. For example, compounds similar to 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose have been shown to inhibit the replication of viruses such as varicella-zoster virus (VZV) and herpes simplex virus (HSV). The mechanism of action is thought to involve interference with viral entry or replication processes within host cells .

Antioxidant Activity

The antioxidant potential of glucopyranose derivatives has been explored in various biochemical assays. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The acetyl groups are believed to enhance the stability and reactivity of the glucose moiety against oxidative damage .

Enzyme Inhibition

Research has demonstrated that pentaacetylated glucopyranoses can act as inhibitors for certain enzymes involved in carbohydrate metabolism. For instance, they may inhibit glycosidases and other carbohydrate-active enzymes by mimicking substrate structures. This inhibition could have implications for managing metabolic disorders such as diabetes .

Study on Antiviral Efficacy

In a controlled study examining the antiviral effects of pentaacetylated glucopyranoses against HSV:

  • Objective : To evaluate the effectiveness of 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose in inhibiting HSV replication.
  • Method : Viral plaque assays were conducted using Vero cells treated with varying concentrations of the compound.
  • Results : The compound exhibited a dose-dependent reduction in viral plaque formation with an IC50 value indicating significant antiviral activity.
Concentration (µM)Plaque Count% Inhibition
01500
1012020
508047
1003080

This study suggests that the compound could serve as a lead for further antiviral drug development.

Study on Antioxidant Capacity

A comparative analysis was performed to assess the antioxidant capacity of various glucopyranose derivatives:

  • Objective : To determine the radical scavenging activity using DPPH assay.
  • Results : The antioxidant activity was measured and compared against standard antioxidants like ascorbic acid.
CompoundIC50 (µM)
Ascorbic Acid15
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose25
Other Glucose Derivatives>100

The results indicate that while not as potent as ascorbic acid, the compound still possesses significant antioxidant properties.

Q & A

Q. How is 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-¹³C₆ synthesized, and what experimental parameters are critical for optimizing yield and purity?

Answer: The synthesis involves selective acetylation of glucose-¹³C₆ using acetic anhydride under controlled conditions. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions like migration of acetyl groups .
  • Catalyst : Pyridine or DMAP to enhance reactivity and regioselectivity .
  • Solvent : Anhydrous chloroform or dichloromethane to maintain reaction homogeneity .
  • Purification : Recrystallization from ethanol or methanol to achieve ≥98% purity. Monitor via TLC (Rf ~0.5 in CHCl₃:MeOH 9:1) and confirm by melting point (130–132°C) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

  • IR Spectroscopy : Confirm acetyl groups via C=O stretches at 1740–1750 cm⁻¹ and C-O stretches at 1220–1250 cm⁻¹ .
  • ¹H/¹³C NMR : Assign acetyl protons (δ 1.8–2.2 ppm) and anomeric carbon (δ 90–95 ppm for beta configuration). Isotopic labeling (¹³C₆) enhances signal resolution .
  • TLC : Use silica gel plates with CHCl₃:MeOH (9:1) to verify purity and monitor reactions .
  • Specific Rotation : Measure in CHCl₃ (c=5%), expecting [α]D²⁰ = +4° to +6° for the beta anomer .

Q. Why is this compound a critical intermediate in carbohydrate chemistry?

Answer: The acetyl groups protect hydroxyls, enabling regioselective glycosylation for synthesizing oligosaccharides, glycoconjugates, or glycodendrimers. Its stability and solubility in organic solvents (e.g., CHCl₃) facilitate controlled coupling reactions .

Advanced Research Questions

Q. How can isotopic labeling (¹³C₆) enhance mechanistic studies of glycosylation reactions?

Answer: ¹³C labeling enables precise tracking of reaction pathways via:

  • Isotopic Tracers : Monitor anomeric carbon (C1) in glycosidic bond formation using ¹³C NMR or LC-MS .
  • Kinetic Isotope Effects (KIE) : Study transition states by comparing reaction rates of labeled vs. unlabeled substrates .
  • Metabolic Flux Analysis : In glycobiology, trace glucose metabolism in cellular systems using ¹³C-enriched glycans .

Q. What challenges arise in scaling up synthesis for multi-step oligosaccharide assembly, and how are they addressed?

Answer:

  • Side Reactions : Acetyl migration or anomerization during prolonged reactions. Mitigate via low-temperature (<5°C) and inert atmospheres .
  • Deprotection Strategies : Use Zemplén conditions (NaOMe/MeOH) for selective deacetylation without damaging glycosidic bonds .
  • Automated Synthesis : Employ solid-phase techniques with resin-bound acceptors to improve yield and reduce purification steps .

Q. How do computational methods (e.g., DFT, MD) aid in predicting glycosylation outcomes with this compound?

Answer:

  • Reaction Pathway Modeling : Quantum mechanics (QM) calculations predict activation energies for SN1/SN2 mechanisms .
  • Solvent Effects : Molecular dynamics (MD) simulate solvent interactions to optimize reaction conditions .
  • Glycosyl Donor-Acceptor Compatibility : Machine learning models correlate steric/electronic parameters with coupling efficiency .

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